Summary of Application: S-Methylglutathione has been used in studies investigating the mechanism of one-electron oxidation of S-alkylglutathiones.
Methods of Application: The study used laser flash photolysis and high-resolution mass spectrometry to investigate the mechanism of one-electron oxidation of two S-alkylglutathiones using 3-carboxybenzophenone (3CB) as a photosensitizer.
Results: The study found an unexpected reaction pathway of the α-aminoalkyl radical cation (αN +) derived from the oxidation of S-alkylglutathiones.
Summary of Application: S-Methylglutathione is considered a biologically relevant peptide. For instance, S-Methylglutathione was found in yeasts, brain tissues, and Escherichia coli.
Methods of Application: This information is based on various studies that have identified the presence of S-Methylglutathione in different organisms and have investigated its synthesis.
Results: In plants and animals, S-Methylglutathione was found to be a metabolic product when various methylated drugs and pesticides were present.
Summary of Application: S-Methylglutathione has been found to be a metabolic product when various methylated drugs and pesticides are present.
Summary of Application: S-Methylglutathione has been used in the development of a new High-Performance Liquid Chromatography (HPLC) assay for the enzymatic formation of S-Methylglutathione.
Methods of Application: The glutathione conjugate was derivatized with 9-fluorenylmethyl chloroformate, followed by reverse-phase HPLC with gradient elution and fluorescence detection.
Results: The limit of detection was as low as about 39 pmol MeSG on-column.
Summary of Application: S-Methylglutathione is considered a biologically relevant peptide. For instance, S-Methylglutathione was found in yeasts, brain tissues, and Escherichia coli.
S-Methylglutathione is a sulfur-containing compound that is an S-substituted derivative of glutathione, where the thiol hydrogen is replaced by a methyl group. Its chemical formula is , and it has a molecular weight of approximately 321.35 g/mol. This compound is known for its role in various biochemical processes, particularly in detoxification and antioxidant defense mechanisms within biological systems .
S-Methylglutathione exhibits significant biological activity, particularly in cellular detoxification processes. As a derivative of glutathione, it plays a crucial role in conjugating with harmful substances, facilitating their excretion from the body. Additionally, it acts as an antioxidant, scavenging free radicals and reducing oxidative stress within cells. Its involvement in various enzymatic reactions highlights its importance in metabolic pathways related to sulfur metabolism and redox balance .
S-Methylglutathione can be synthesized through several methods. One common approach involves the reaction of glutathione with methylating agents such as methyl iodide or dimethyl sulfate under alkaline conditions. This reaction replaces the thiol hydrogen with a methyl group, yielding S-Methylglutathione as the product. Another method includes enzymatic synthesis using specific methyltransferases that catalyze the transfer of a methyl group to glutathione .
S-Methylglutathione has various applications in both research and clinical settings:
Research has demonstrated that S-Methylglutathione interacts with several biological targets and compounds. Notably, it has been studied for its interactions with glutathione S-transferases, which are enzymes involved in detoxification processes. These interactions can influence drug metabolism and efficacy, particularly concerning chemotherapeutic agents like cisplatin . Furthermore, S-Methylglutathione's ability to modulate oxidative stress responses makes it a subject of interest in studies related to aging and chronic diseases .
S-Methylglutathione shares similarities with other sulfur-containing compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:
Compound | Structure Type | Key Features |
---|---|---|
Glutathione | Tripeptide | Natural antioxidant; critical for detoxification |
N-Acetylcysteine | Amino acid derivative | Precursor to glutathione; used for respiratory health |
S-Glutathione | Glutathione derivative | Similar structure but without methyl substitution |
Cysteine | Amino acid | Precursor to glutathione; involved in protein synthesis |
Uniqueness of S-Methylglutathione: The primary distinction of S-Methylglutathione lies in its methylation at the thiol group, which enhances its stability and alters its reactivity compared to other similar compounds. This modification allows it to effectively participate in detoxification while providing antioxidant benefits more efficiently than non-methylated counterparts .
S-Methylglutathione demonstrates excellent aqueous solubility, with reported values of 35.71 milligrams per milliliter, equivalent to 111.12 millimolar concentration at room temperature [1]. This high solubility is attributed to the presence of multiple polar functional groups, including carboxyl, amino, and amide functionalities within the tripeptide structure [2]. The compound exists as a white to off-white crystalline solid at room temperature, maintaining its structural integrity under standard storage conditions [1] [3].
The pH-dependent behavior of S-Methylglutathione exhibits significant variations across different hydrogen ion concentrations. The predicted acid dissociation constant (pKa) value of 2.21±0.10 indicates that the compound undergoes protonation-deprotonation equilibria that directly influence its molecular conformation and stability [1]. At physiological pH (7.4), S-Methylglutathione predominantly exists in its ionized forms, with the amino groups protonated and carboxyl groups deprotonated [4].
Studies on related glutathione compounds demonstrate that pH significantly affects degradation kinetics. Research indicates that degradation rates decrease with lower pH values, with optimal stability observed around pH 7.4 [5] [6]. The nonenzymatic degradation mechanism involves initial cleavage of the gamma-glutamyl-cysteine bond, followed by oxidative processes that are highly pH-dependent [5]. Under acidic conditions (pH 6.2), the degradation half-life extends to approximately 34 days, while at physiological pH (7.4), complete degradation occurs within 24 days [5].
The molecular ionization state directly influences the compound's conformational preferences. Nuclear magnetic resonance studies reveal that S-Methylglutathione can adopt both extended and folded conformations, with the relative populations dependent on pH, ionic strength, and oxygen tension [7]. The cysteine β-methylene protons exhibit distinct chemical shifts at 2.95 parts per million (extended form) and 2.80 parts per million (folded form), serving as diagnostic markers for conformational analysis [7].
Nuclear Magnetic Resonance spectroscopic analysis provides definitive structural characterization of S-Methylglutathione in solution. Proton Nuclear Magnetic Resonance spectra reveal diagnostic chemical shifts for the cysteine β-methylene protons at 2.95 parts per million (extended conformation) and 2.80 parts per million (folded conformation) [7]. The S-methyl group exhibits characteristic resonances around 2.1 parts per million, consistent with thioether functionality [21].
Multi-center Nuclear Magnetic Resonance studies confirm the coexistence of both extended and closed conformational forms in aqueous solution, with relative populations dependent on experimental conditions [7]. Carbon-13 Nuclear Magnetic Resonance analysis demonstrates restricted motion of the carbon backbone, indicating intramolecular interactions between functional groups that influence molecular dynamics [22]. Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Total Correlation Spectroscopy, establish through-bond connectivity patterns that confirm structural assignments [7].
Fourier Transform Infrared spectroscopic fingerprinting identifies characteristic vibrational modes for peptide and thioether functionalities. The amide I band appears around 1650 wavenumbers, while the amide II band occurs near 1550 wavenumbers, consistent with standard peptide bond characteristics [23]. The carbon-sulfur stretching vibration manifests in the 700-800 wavenumber region, confirming the thioether linkage [23]. Notably, the absence of sulfur-hydrogen stretching bands (typically 2550-2600 wavenumbers) confirms the methylated state of the sulfur atom.
Ultraviolet-Visible spectroscopic properties demonstrate maximum absorption around 260 nanometers, similar to the parent glutathione compound [24]. The absorption profile extends from 190 to 280 nanometers, with high absorbance at shorter wavelengths that rapidly decreases toward longer wavelengths [25]. This spectral behavior enables quantitative analysis using High Performance Liquid Chromatography with ultraviolet detection at appropriate wavelengths [26]. The chromophoric properties arise primarily from the peptide backbone and amino acid side chains rather than the modified sulfur center.